3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione
CAS No.:
Cat. No.: VC20353414
Molecular Formula: C17H11BrS2
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11BrS2 |
|---|---|
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-6-phenylthiopyran-2-thione |
| Standard InChI | InChI=1S/C17H11BrS2/c18-14-8-6-12(7-9-14)15-10-11-16(20-17(15)19)13-4-2-1-3-5-13/h1-11H |
| Standard InChI Key | TXZYFCUWWXEQPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C(=S)S2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characterization
Basic Identification
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione (CAS: 1000576-21-5) is a thiopyran derivative with the molecular formula C₁₇H₁₁BrS₂ and a molecular weight of 359.303 g/mol . The compound features a 2H-thiopyran-2-thione core substituted at the 3- and 6-positions with 4-bromophenyl and phenyl groups, respectively. Its IUPAC name derives from the parent structure 2H-thiopyran-2-thione, which consists of a six-membered ring containing one sulfur atom and a thione functional group .
Structural Analysis
X-ray crystallography of analogous thiopyran derivatives, such as 4-(4-bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran, reveals that the thiopyran ring adopts an envelope conformation, with the sulfur atom displaced by 0.26 Å from the plane formed by the four sp²-hybridized carbon atoms . In 3-(4-bromophenyl)-6-phenyl-2H-thiopyran-2-thione, steric and electronic effects from the bromophenyl and phenyl substituents likely influence ring puckering and substituent orientation. The thione group at position 2 introduces planarity, facilitating conjugation with the aromatic substituents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 359.303 g/mol | |
| Boiling Point | 511.3 ± 60.0 °C | |
| Flash Point | 263.0 ± 32.9 °C | |
| XLogP3 | 6.29 (estimated) | |
| Refractive Index | 1.753 |
Synthesis and Reaction Pathways
Grignard Reaction-Based Synthesis
A validated synthetic route for structurally related thiopyrans involves the reaction of Grignard reagents with thiopyrylium salts. For example, 4-(4-bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran was synthesized via the reaction of methyl magnesium bromide with 4-(4-bromophenyl)-2,6-diphenyl thiopyrylium perchlorate in dry ether under argon . This method highlights the electrophilic reactivity of the thiopyrylium core, which undergoes nucleophilic attack at the α-position to form substituted thiopyrans.
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR), a well-established thionating agent, facilitates the conversion of carbonyl groups to thiones. In one study, reactions of α,β-unsaturated ketones with LR and dicarboxylic acids yielded 3,4-dihydro-2H-thiopyran anhydrides . While direct evidence for LR’s role in synthesizing 3-(4-bromophenyl)-6-phenyl-2H-thiopyran-2-thione is limited, its utility in introducing thione functionalities suggests potential applicability in modifying precursor ketones or anhydrides to access this compound.
Conformational and Electronic Properties
Ring Puckering and Substituent Effects
Stability and Physicochemical Behavior
Thermal Stability
The compound exhibits a boiling point of 511.3 ± 60.0 °C and a flash point of 263.0 ± 32.9 °C, suggesting stability under high-temperature conditions . These properties align with trends observed in other thiopyran derivatives, where aromatic substituents enhance thermal resilience through conjugation and van der Waals interactions.
Solubility and LogP
With an estimated XLogP3 of 6.29, 3-(4-bromophenyl)-6-phenyl-2H-thiopyran-2-thione is highly lipophilic, favoring nonpolar solvents like dichloromethane or toluene . This hydrophobicity limits aqueous solubility but enhances compatibility with organic matrices, making it suitable for applications in polymer chemistry or as a hydrophobic scaffold in drug design.
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